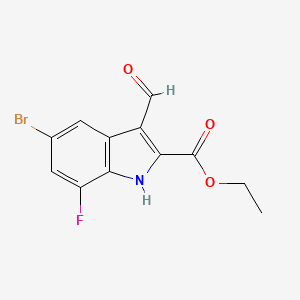

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(13)4-9(14)10(7)15-11/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBIPKHCSFXZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by formylation and esterification reactions. The reaction conditions often involve the use of specific reagents such as bromine, fluorine sources, and formylating agents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Ethyl 5-bromo-7-fluoro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 5-bromo-7-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate serves as a crucial building block for synthesizing potential therapeutic agents. Its applications include:

- Antitumor Activity : Research has demonstrated its use in the synthesis of novel spirocyclic indoles with potential antitumor properties. For instance, Li et al. (2013) utilized this compound as a starting material to develop derivatives that exhibited significant cytotoxicity against cancer cell lines.

- Antiviral Research : The compound has been investigated for its activity against viral infections. Its derivatives have shown promise in inhibiting HIV integrase, a key enzyme in the viral life cycle, with some derivatives achieving IC50 values as low as 0.13 μM .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups, allowing for the diversification of chemical structures.

- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of complex organic molecules.

Biological Studies

Researchers utilize this compound to explore the biological activities of indole derivatives:

- Mechanism of Action Studies : The interactions of this compound with various biological targets are studied to elucidate its mechanism of action. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Effects

- Halogen Positioning : The target compound’s 5-Br and 7-F substituents differ from analogs like CAS 1245644-30-7 (3-Br, 6-Cl, 5-F), which may alter electronic distribution and regioselectivity in reactions .

- Formyl Group: The 3-formyl group in the target compound enables nucleophilic additions (e.g., hydrazine condensations to form hydrazones), unlike non-formylated analogs (e.g., CAS 1923237-13-1) .

Molecular Weight and Reactivity

- The higher molecular weight of the target compound (314.12 vs. 249.24 for CAS 586336-65-4) reflects the bromine atom’s mass contribution. Bromine also increases susceptibility to Suzuki-Miyaura cross-coupling reactions compared to methyl or chloro groups .

Biological Activity

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antiviral, anticancer, and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromine atom at the 5-position, a fluorine atom at the 7-position, and a formyl group at the 3-position of the indole structure. These substituents are critical for its biological activity, as they enhance binding affinity to biological targets and influence the compound's reactivity in synthetic applications.

The mechanism of action for this compound involves interactions with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance:

- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation, potentially affecting microtubule assembly and inducing apoptosis in cancer cells .

- Antiviral Activity : It has been investigated for its ability to inhibit viral replication through interactions with viral enzymes .

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anticancer Studies

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Testing : In vitro tests on breast cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound can induce morphological changes associated with apoptosis and enhance caspase activity .

- Microtubule Destabilization : The compound was shown to destabilize microtubules at concentrations around 20 μM, indicating potential as a microtubule-targeting agent in cancer therapy .

Antiviral Activity

Research has indicated that derivatives of this compound may effectively inhibit HIV integrase, with IC50 values ranging from 0.13 μM to 6.85 μM depending on structural modifications . The presence of halogen substituents significantly enhances inhibitory potency.

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development .

Case Studies

- Synthesis and Evaluation : A study by Li et al. (2013) utilized this compound as a precursor for synthesizing novel spirocyclic indoles with reported antitumor activity.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the C5 position of the indole ring could enhance agonist activity for certain biological targets .

Q & A

Basic Research Question

The synthesis of this compound involves sequential functionalization of the indole core. Key steps include:

Halogenation : Introduction of bromo and fluoro groups via electrophilic substitution. Bromination typically uses N-bromosuccinimide (NBS) under acidic conditions, while fluorination may employ Selectfluor® or DAST .

Formylation : The Vilsmeier-Haack reaction is commonly used to introduce the formyl group at the 3-position, requiring POCl₃ and DMF .

Esterification : Ethylation of the carboxylic acid group at the 2-position using ethyl chloroformate or ethanol under Mitsunobu conditions.

Q. Critical Conditions :

- Temperature Control : Halogenation and formylation are exothermic; reactions are performed at 0–5°C to avoid side products.

- Solvent System : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic reactivity .

- Catalysts : Lewis acids like FeCl₃ or CuI improve regioselectivity during halogenation .

Q. Example Protocol :

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, H₂SO₄ | DCM | 4h | 65% |

| Fluorination | Selectfluor®, K₂CO₃ | MeCN | 12h | 55% |

| Formylation | POCl₃, DMF | DCE | 6h | 70% |

How is the purity and structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Q. Analytical Workflow :

Chromatography :

- TLC : Monitor reaction progress using 70:30 EtOAc/hexane (Rf ≈ 0.30 for indole derivatives) .

- HPLC : C18 column with MeOH/H₂O (70:30) to assess purity (>95%).

Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, indole NH at δ 10.5–12.0 ppm) .

- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₂H₈BrFNO₃: 327.97) .

X-ray Crystallography : Resolve ambiguities in substituent orientation using SHELXL refinement (R factor < 0.05) .

Q. Common Pitfalls :

- Residual DMF in NMR samples: Evaporate under vacuum at 90°C .

- Overlapping peaks in ¹³C NMR: Use DEPT-135 to distinguish CH₂ and CH₃ groups.

What strategies are employed to introduce both bromo and fluoro substituents at the 5th and 7th positions of the indole ring without cross-reactivity?

Advanced Research Question

Q. Regioselective Halogenation :

Directing Groups : Use a protecting group (e.g., SEM-Cl) at the 3-position to direct bromination to C2. Subsequent fluorination at C7 is achieved via radical pathways .

Sequential Halogenation :

- Brominate first: NBS in DCM at 0°C (C5 selectivity due to electron density).

- Fluorinate second: DAST in THF at −78°C to target C7 .

Q. Mechanistic Insights :

- Bromination : Electrophilic attack favored at electron-rich C5.

- Fluorination : Radical intermediates (e.g., F•) target sterically accessible C6.

Q. Validation :

- NOESY NMR : Confirm spatial proximity of substituents.

- DFT Calculations : Predict reactivity using Fukui indices .

How can researchers resolve discrepancies observed in the NMR and mass spectrometry data of derivatives of this compound?

Advanced Research Question

Case Study : Contradictory ¹H NMR Integration

- Issue : Unexpected peak ratios suggest impurities or tautomerism.

- Resolution :

- 2D NMR (HSQC, HMBC) : Map coupling between formyl proton and adjacent carbons.

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace signal origins .

Q. Mass Spec Anomalies :

- Unexpected Adducts : Use high-resolution MS (e.g., Q-TOF) to distinguish [M+Na]+ from fragmentation products.

- In-source Decay : Lower ionization energy to prevent decomposition.

In crystallographic studies, what challenges arise in determining the molecular packing and hydrogen bonding network?

Advanced Research Question

Q. Challenges :

Disorder in Flexible Groups : Ethyl ester and formyl moieties may exhibit rotational disorder.

Weak Hydrogen Bonds : C–H⋯O interactions (2.5–3.0 Å) are subtle but critical for packing.

- Fix : Collect high-resolution data (≤0.8 Å) and use Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.